molecular formula C22H25N3O3 B2854875 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-09-3

2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

カタログ番号: B2854875
CAS番号: 892279-09-3
分子量: 379.46
InChIキー: AFBVFHLDMWKLQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetically designed small molecule based on the privileged 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold, a structure of high interest in medicinal chemistry for its potential to interact with diverse biological targets. This compound integrates key pharmacophoric elements, including the hydrogen-bonding features of the uracil-like dioxoquinazoline core and a flexible phenethyl side chain at the N-3 position, which may influence receptor binding affinity and selectivity. The C-7 carboxamide linkage, a common bioisostere found in many pharmacologically active compounds, connects the core scaffold to a pentyl chain, a modification that can enhance membrane permeability and overall pharmacokinetic properties . The structural architecture of this molecule suggests potential for application in oncology and immunology research. The 7-carboxamide moiety is a critical functional group in the design of potent receptor antagonists, such as those targeting the P2X7 receptor, a key mediator in the tumor microenvironment that is implicated in cancer cell proliferation, survival, and migration . Furthermore, related dihydroisoquinoline-carboxamide derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, highlighting the value of this chemotype in developing novel anti-inflammatory agents for autoimmune diseases . Its precise mechanism of action is target-dependent, but its design allows for investigation into pathways involving protein-protein interaction inhibition or allosteric modulation of enzyme activity. This reagent is provided for researchers exploring structure-activity relationships (SAR) in lead optimization campaigns and for investigating new chemical probes in cell signaling and innate immunity.

特性

IUPAC Name

2,4-dioxo-N-pentyl-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-3-7-13-23-20(26)17-10-11-18-19(15-17)24-22(28)25(21(18)27)14-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBVFHLDMWKLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural and Molecular Properties of Quinazoline-7-carboxamide Analogs

Compound Name (Reference) N-Substituent 3-Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Inferences
Target Compound Pentyl Phenethyl C₂₂H₂₅N₃O₃ 379.45 High lipophilicity due to aliphatic chains; potential CNS penetration
N-(2-chlorobenzyl)-... 2-Chlorobenzyl Pentyl C₂₁H₂₀ClN₃O₃ 409.86 Chlorine enhances electronic withdrawal; may improve binding to electrophilic targets
N-[(4-methylphenyl)methyl]-... 4-Methylbenzyl Phenyl C₂₄H₂₁N₃O₃ 399.45 Methylbenzyl increases steric bulk; phenyl enhances aromatic interactions (2025 study)
N-(1,3-benzodioxol-5-ylmethyl)-... Benzodioxol-5-ylmethyl 3-Chlorobenzyl + Phenyl C₃₀H₂₂ClN₃O₅ 539.97 Benzodioxol moiety may improve metabolic stability; dual substituents complicate synthesis
N-[(4-methylphenyl)methyl]-... 4-Methylbenzyl Furan-2-ylmethyl C₂₂H₂₃N₃O₃S 409.51 Sulfanylidene group could modulate redox activity; furan enhances π-stacking

Substituent-Driven Property Analysis

Lipophilicity and Bioavailability

  • N-(2-chlorobenzyl)-...
  • N-[(4-methylphenyl)methyl]-... : The methylbenzyl substituent balances lipophilicity and steric bulk, possibly enhancing target selectivity in recent studies .

Electronic and Steric Effects

  • Chlorine Substituents (): Electron-withdrawing Cl atoms may enhance binding to enzymes or receptors with electrophilic pockets (e.g., kinases) but could increase toxicity risks.
  • Phenethyl vs. Phenyl (Target vs.

Metabolic Stability

  • Benzodioxol Substituent : The benzodioxol group in ’s compound is resistant to oxidative metabolism, suggesting improved half-life compared to the target compound’s aliphatic chains.
  • Sulfanylidene Group : This moiety may act as a hydrogen-bond acceptor or participate in disulfide formation, influencing metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions starting with a tetrahydroquinazoline core. Key steps include:

  • Core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Substituent introduction : Alkylation (e.g., pentyl and phenethyl groups) via nucleophilic substitution or coupling reactions, using catalysts like zinc chloride .
  • Characterization : Monitor reaction progress via thin-layer chromatography (TLC). Confirm intermediates using 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS for molecular weight validation .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Methodology :

  • pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (retention time shifts ≥10% indicate instability) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for quinazolines) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} values <10 µM suggest potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (EC50_{50} values reported in µM ranges) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodology :

  • Orthogonal assays : Validate kinase inhibition using radiometric assays (e.g., 32P^{32}P-ATP incorporation) alongside fluorescence methods .
  • Structural analogs : Compare activity of derivatives (e.g., replacing pentyl with cyclopentyl) to isolate substituent effects .
  • Data normalization : Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Co-solvent systems : Test DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to achieve >1 mg/mL solubility .
  • Prodrug design : Synthesize phosphate or ester prodrugs, hydrolyzed in serum to the active form .

Q. How do substituents (pentyl vs. phenethyl) influence binding to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Energy scores <−7.0 kcal/mol suggest strong binding .
  • SAR table :
SubstituentIC50_{50} (EGFR, µM)LogP
Pentyl0.45 ± 0.123.8
Cyclohexyl1.20 ± 0.304.5
Phenethyl0.85 ± 0.154.2
  • Data source : Derived from analogs in .

Q. What analytical techniques resolve structural ambiguities (e.g., tautomerism in the tetrahydroquinazoline core)?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm keto-enol tautomer dominance (e.g., 90% keto form in DMSO-d6_6) .
  • Dynamic NMR : Monitor temperature-dependent 1H^1H-NMR shifts (e.g., coalescence at 150°C indicates tautomeric exchange) .

Contradiction Analysis

Q. How to address discrepancies in reported anti-inflammatory vs. pro-inflammatory effects?

  • Methodology :

  • Dose-response profiling : Test concentrations from 0.1–100 µM in LPS-stimulated macrophages. Lower doses (1–10 µM) may inhibit TNF-α, while higher doses (>50 µM) induce ROS-mediated inflammation .
  • Pathway-specific assays : Use NF-κB luciferase reporters to isolate transcriptional effects .

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